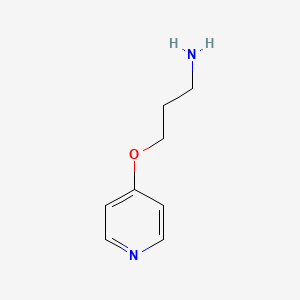

4-(3-Aminopropyloxy)pyridine

Vue d'ensemble

Description

4-Aminopyridine (4-AP) is an organic compound with the chemical formula C5H4N–NH2. It is one of the three isomeric amines of pyridine and is used as a research tool in characterizing subtypes of the potassium channel .

Synthesis Analysis

Aminopyridines can be synthesized through various methods. For instance, a new and facile synthesis of a combinatorial library of tetra- and persubstituted derivatives of pyrazolo[3,4-b]pyridine, a medicinally privileged structure, has been achieved by trifluoracetic acid catalyzed condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals .Molecular Structure Analysis

Aminopyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

Aminopyridines can undergo various chemical reactions. For example, the first inverse hydroboration of pyridine with a diboron compound and a proton source has been realized under simple basic and catalyst-free conditions .Physical And Chemical Properties Analysis

Pyridine is a valuable nitrogen-based heterocyclic compound. It acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .Applications De Recherche Scientifique

Catalysis

“4-(3-Aminopropyloxy)pyridine” may be used in the preparation of magnetically recoverable catalysts for synthesizing pyridine derivatives, which are important in various chemical reactions .

Monomer Synthesis

This compound can serve as a monomer for SNAr polymerizations, contributing to the development of new polymeric materials with potential applications in materials science .

Analytical Chemistry

It might be used in analytical chemistry techniques such as NMR, HPLC, LC-MS, and UPLC for characterizing various substances .

Mécanisme D'action

Target of Action

It is known that aminopyridines, a class of compounds to which 4-(3-aminopropyloxy)pyridine belongs, often target voltage-gated potassium channels . These channels play a crucial role in the repolarization of the cell membrane after action potentials, thereby influencing the excitability of neurons.

Mode of Action

Aminopyridines typically act by blocking voltage-gated potassium channels, prolonging action potentials, and thereby increasing neurotransmitter release at the neuromuscular junction . This results in enhanced signal transmission across synapses.

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide and its derivatives, are often associated with pathological outcomes in acute kidney injury (aki)

Pharmacokinetics

Aminopyridines are generally known to be readily absorbed through the skin and the gastrointestinal tract, and are widely distributed in the body, including the brain .

Result of Action

The blockage of voltage-gated potassium channels by aminopyridines can lead to prolonged action potentials and increased neurotransmitter release, potentially enhancing signal transmission across synapses .

Action Environment

The production and use of similar compounds, such as 2-aminopyridine, may result in their release to the environment through various waste streams .

Safety and Hazards

Propriétés

IUPAC Name |

3-pyridin-4-yloxypropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-1-7-11-8-2-5-10-6-3-8/h2-3,5-6H,1,4,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDZWZGHUDMCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Aminopropyloxy)pyridine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2924518.png)

![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)

![1-(6-((4-(Isopentyloxy)benzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol](/img/structure/B2924526.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)

![4-(Allylamino)-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2924531.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2924537.png)